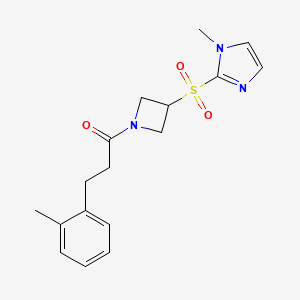
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N3O3S, with a molecular weight of approximately 342.39 g/mol. The structure features an azetidine ring substituted with a sulfonyl group, an imidazole moiety, and an o-tolyl group which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole and azetidine derivatives exhibit significant antimicrobial properties. For instance, derivatives related to the imidazole structure have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group in the structure may enhance this activity by increasing the compound's polarity and solubility.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on similar imidazole derivatives have reported effective inhibition of cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 0.0585 |
| HT-29 | 0.00217 |
| HeLa | 0.0692 |
Anti-inflammatory Activity
Compounds with imidazole rings are frequently associated with anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vitro studies have demonstrated that similar compounds can reduce inflammation markers in cell cultures .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : The imidazole moiety can interact with various receptors, potentially modulating signaling pathways associated with cancer cell proliferation.
- Membrane Disruption : Some studies suggest that azetidine derivatives can disrupt bacterial membranes, leading to cell lysis .
Case Studies
Several studies have explored the efficacy of compounds related to our target molecule:
- Study on Anticancer Activity : A series of imidazole derivatives were tested against multiple cancer cell lines, revealing that modifications in the side chains significantly influenced their potency. One derivative showed an IC50 value of 0.0057 µg/mL against MCF-7 cells, outperforming traditional chemotherapeutics .
- Antimicrobial Efficacy : Research highlighted that specific azetidine derivatives demonstrated strong antibacterial effects against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-5-3-4-6-14(13)7-8-16(21)20-11-15(12-20)24(22,23)17-18-9-10-19(17)2/h3-6,9-10,15H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGANUNRVNRLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














